molecular formula C12H13N3O2 B1607906 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 89169-88-0

4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1607906
CAS No.: 89169-88-0
M. Wt: 231.25 g/mol
InChI Key: USGRDSGMDRNIRM-UHFFFAOYSA-N
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Description

4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS Number: 89169-88-0) is a chemical reagent with the molecular formula C12H13N3O2 and a molecular weight of 231.26 g/mol . This compound is structurally characterized by a pyrazol-3-one core substituted with a hydroxyimino methyl group at the 4-position. This functional group is of significant interest in chemical synthesis and coordination chemistry, as it can act as a ligand for metal ions . As a derivative of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (also known as antipyrine), this compound belongs to a class of chemicals that serve as key precursors for the development of Schiff base ligands . Schiff bases, synthesized from the condensation of primary amines with carbonyl compounds, are extensively utilized in various research fields due to their diverse properties . Researchers value these compounds for their applications in developing colorimetric and fluorescent sensors for metal ion detection , exploring novel corrosion inhibitors , and synthesizing complexes with potential biological activity, which may include antimicrobial, antioxidant, anti-inflammatory, analgesic, and antipyretic properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(hydroxyiminomethyl)-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-11(8-13-17)12(16)15(14(9)2)10-6-4-3-5-7-10/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGRDSGMDRNIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381144
Record name 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89169-88-0
Record name 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oximation of 4-Formylpyrazolone Derivatives

One common route involves converting a 4-formyl derivative of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one into the corresponding hydroxyimino compound by reaction with hydroxylamine or hydroxylamine hydrochloride under controlled conditions.

  • Procedure:

    • Dissolve the 4-formylpyrazolone intermediate in ethanol or methanol.
    • Add hydroxylamine hydrochloride and a base such as pyridine or sodium acetate to the solution.
    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40–60 °C) for several hours.
    • The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde group, forming an oxime (hydroxyimino) functional group.
    • The product precipitates or is extracted and purified by recrystallization or chromatography.
  • Yields and Purification:

    • Yields typically range from moderate to good (50–80%).
    • Purification is achieved by recrystallization from ethanol or ethanol/chloroform mixtures.

Diazo Transfer Reaction on Pyrazolone Precursors

An alternative approach reported in related pyrazolone chemistry involves diazo transfer reactions, which can lead to hydroxyimino or related imino derivatives.

  • Key Reagents:

    • Pyrazolone starting material (e.g., 3-methyl-1-phenylpyrazol-5-one).
    • Mesyl azide or tosyl azide as diazo transfer reagents.
    • Base such as potassium carbonate.
    • Solvent: methanol or dichloromethane.
  • Reaction Conditions:

    • The pyrazolone is reacted with mesyl azide in the presence of base at room temperature.
    • When methanol is used as solvent, the reaction favors formation of bis-pyrazole hydroxyimino derivatives.
    • Reaction times vary from several hours to overnight.
  • Outcome:

    • The diazo transfer introduces a diazo or hydroxyimino group at the 4-position.
    • The reaction can be tuned by solvent choice and reagent stoichiometry to favor hydroxyimino derivatives.
  • Yields:

    • Moderate to good yields (40–70%) for hydroxyimino products under optimized conditions.

Schiff Base Formation with Hydroxyimino Substituents

In some cases, hydroxyimino-substituted pyrazolones are prepared via Schiff base formation involving amino-pyrazolone derivatives and aldehydes bearing hydroxyimino groups.

  • Example:
    • Reaction of 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenylpyrazol-3-one) with hydroxylamine derivatives or aldehydes that can generate hydroxyimino groups.
    • The condensation occurs in ethanol at elevated temperatures (~328 K) over 10–12 hours.
    • The product is isolated by filtration and recrystallization.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Solvent Yield (%) Notes
Oximation of 4-formylpyrazolone 4-Formyl-1,5-dimethyl-2-phenylpyrazolone Hydroxylamine hydrochloride, base, heat Ethanol/Methanol 50–80 Straightforward oxime formation, mild conditions
Diazo Transfer Reaction 3-Methyl-1-phenylpyrazol-5-one Mesyl azide or tosyl azide, K2CO3, RT Methanol/DCM 40–70 One-pot reaction, solvent-dependent selectivity
Schiff Base Condensation 4-Aminoantipyrine + hydroxyimino aldehyde Stirring at ~328 K, ethanol Ethanol ~80 Longer reaction time, crystallization step

Research Findings and Analysis

  • The oximation method is the most direct and commonly used for introducing the hydroxyimino group at the 4-position of the pyrazolone ring. It benefits from mild reaction conditions and relatively high yields.
  • Diazo transfer reactions provide a versatile synthetic route to related hydroxyimino and diazo derivatives of pyrazolones. The solvent plays a critical role in product selectivity, with methanol favoring hydroxyimino bis-pyrazole formation.
  • Schiff base formation involving amino-pyrazolones and hydroxyimino-containing aldehydes is useful for synthesizing complex derivatives with potential for further coordination chemistry applications.
  • Structural characterization (NMR, IR, mass spectrometry, and X-ray crystallography) confirms the successful incorporation of the hydroxyimino group and provides insights into intramolecular hydrogen bonding and tautomeric forms, which influence the compound's stability and reactivity.
  • The presence of the hydroxyimino group enhances the ligand properties of the molecule, enabling coordination with metal ions such as copper(II), which has been demonstrated in related studies.

Chemical Reactions Analysis

Types of Reactions

4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

Scientific Research Applications

Antipyretic and Analgesic Properties

One of the primary applications of this compound is in the development of pharmaceuticals with antipyretic (fever-reducing) and analgesic (pain-relieving) effects. The structural characteristics of pyrazolone derivatives allow for the modulation of biological activity, making them suitable candidates for drug development.

Case Study:
A study documented the synthesis of derivatives from this compound that exhibited significant antipyretic activity in animal models. The crystal structure analysis indicated strong intermolecular hydrogen bonding that enhances stability and efficacy in biological systems .

Antioxidant Activity

Research has demonstrated that compounds similar to 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
4-Hydroxyimino derivative25
Standard antioxidant (Trolox)15

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to inhibit certain enzymes in pests. This property can be exploited to develop environmentally friendly pest control agents.

Case Study:
In field trials, formulations containing this pyrazolone derivative demonstrated effective control over common agricultural pests while maintaining a low toxicity profile for non-target organisms .

Coordination Chemistry

The ability of this compound to form complexes with metals has implications in material science. These metal complexes can be utilized in catalysis and as functional materials.

Data Table: Metal Complexes Formed

Metal IonComplex StabilityApplication
Copper(II)HighCatalysis in organic reactions
Nickel(II)ModerateDye-sensitized solar cells

Mechanism of Action

The mechanism of action of 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Pyrazolone derivatives are structurally versatile, enabling modifications that influence their physicochemical and pharmacological profiles. Below is a detailed comparison of 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with analogous compounds:

Structural Modifications and Substituent Effects
Compound Name / ID Substituents / Modifications Key Structural Features
Target Compound Hydroxyimino (-CH=N-OH) Chelating site for metal ions; enhances redox activity
4b () 4-Chlorophenyl-imidazolidinone Increased steric bulk; chlorine enhances lipophilicity
4k () 4-Methoxyphenyl-imidazolidinone Methoxy group improves solubility and electron-donating capacity
Compound 8 () Anthracene-chlorinated Schiff base Extended aromatic system; chloro group boosts antimicrobial activity
HDDP () Naphthol-derived Schiff base Fluorescent properties; used as an Al³⁺ chemosensor

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) improve antimicrobial and anticancer activities but may reduce solubility .
  • Electron-donating groups (e.g., -OCH₃) enhance solubility and metal-binding capacity .
  • Bulky substituents (e.g., tert-butyl in ) influence crystallinity and thermal stability .
Physicochemical Properties
Compound Name / ID Melting Point (°C) Solubility Spectral Data (Key IR Bands, cm⁻¹)
Target Compound Not reported Moderate in polar solvents 1639 (C=O, pyrazolone), 1685 (C=N)
4b () 203–204 Low in water; soluble in DMSO 1715 (C=O, imidazolidinone)
4d () 155 High in DMSO 1680 (C=O), 1600 (C=N)
Compound 8 () Not reported Low in water; soluble in DMF 1620 (C=N), 1580 (C-Cl)

Trends :

  • Higher melting points correlate with rigid substituents (e.g., imidazolidinone rings in ) .
  • Solubility decreases with non-polar substituents (e.g., pentadecyl in ) .

Key Findings :

  • Hydroxyimino and Schiff base derivatives exhibit dual functionality: pharmacological activity and metal sensing .
  • Anticancer activity is structure-dependent; bulky substituents (e.g., anthracene in ) enhance cytotoxicity .

Biological Activity

The compound 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is part of the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound is C12H15N3OC_{12}H_{15}N_3O, with a molecular weight of approximately 215.27 g/mol. The compound features a pyrazolone core with a hydroxyimino side group, which is critical for its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight215.27 g/mol
IUPAC NameThis compound

Antiviral Properties

Recent studies have indicated that compounds within the pyrazolone class exhibit significant antiviral activity. For instance, modifications to the pyrazolone structure have been shown to enhance efficacy against various viruses.

  • Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral protein synthesis.
  • Case Study : In a study assessing the efficacy of similar pyrazolone derivatives against herpes simplex virus (HSV), certain derivatives demonstrated up to 69% reduction in plaque formation at optimal concentrations .

Antioxidant Activity

The antioxidant properties of this compound are notable due to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

  • Experimental Findings : In vitro assays have shown that the compound can significantly reduce lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antitumor Activity

Emerging research suggests potential antitumor effects attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis.

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
  • Research Data : A recent study reported that a related pyrazolone exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising antitumor potential .

Comparative Analysis of Biological Activities

The following table summarizes various biological activities reported for pyrazolone derivatives:

Activity TypeCompound ExampleIC50/EC50 ValuesReference
AntiviralPyrazolone derivative A0.2 nM
AntioxidantPyrazolone derivative BEC50 = 50 µM
AntitumorPyrazolone derivative CIC50 = 10 µM

Q & A

Basic: What are the primary synthetic routes for preparing 4-[(Hydroxyimino)methyl] derivatives of 1,5-dimethyl-2-phenylpyrazol-3-one?

Methodological Answer:
The compound is typically synthesized via condensation reactions involving 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) with carbonyl-containing reagents. For example:

  • Schiff base formation : Reacting 4-aminoantipyrine with aromatic aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) in methanol under acidic conditions yields imine derivatives .
  • Thiourea derivatives : Interaction with isothiocyanates (e.g., allyl- or phenylisothiocyanate) in ethanol produces N,N'-disubstituted thioureas .
  • Azo compounds : Coupling diazonium salts with substrates like N-phenyl-2-naphthylamine in ethanol yields azo derivatives (e.g., dark red crystals with 85% yield) .

Key Considerations : Monitor reaction pH (e.g., NaHCO₃ for azo synthesis) and use chromatographic purification (Al₂O₃, CHCl₃) to isolate products .

Basic: How can researchers validate the purity of this compound and its derivatives during synthesis?

Methodological Answer:

  • Liquid Chromatography (LC) : Use a validated LC method with a C18 column, Britton-Robinson buffer (pH 10.4), and UV detection at 254 nm to separate and quantify impurities (e.g., 4-methylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra (e.g., DMSO-d₆) to confirm structural integrity and detect residual solvents .
  • Melting Point Analysis : Compare experimental melting points (e.g., 226–227°C for azo derivatives) with literature values to assess crystallinity .

Advanced: How do computational methods like DFT enhance the understanding of this compound’s electronic properties?

Methodological Answer:

  • Geometry Optimization : Perform B3LYP/6-31G(d,p) calculations to compare X-ray-derived molecular geometries (bond lengths, angles) with theoretical models, resolving discrepancies >0.01 Å .
  • Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions, revealing stabilization effects in polar media .
  • Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability values (β) via TD-DFT, showing NLO activity 10–20× greater than urea, guiding photonic applications .

Data Contradiction : Experimental UV-Vis spectra (e.g., λmax = 380 nm) may deviate from TD-DFT predictions due to solvent polarity or crystal packing effects .

Advanced: What strategies address challenges in crystallographic refinement for this compound’s derivatives?

Methodological Answer:

  • SHELX Suite : Use SHELXL for high-resolution refinement, especially for twinned crystals or high-symmetry space groups. Implement restraints for disordered moieties (e.g., phenyl rings) .
  • Hydrogen Bonding Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to classify intermolecular interactions, resolving packing ambiguities in polymorphic forms .
  • Validation Tools : Cross-check refinement metrics (R-factor, wR₂) against CSD/CCDC databases to detect overfitting .

Basic: How can researchers evaluate the antimicrobial activity of derivatives?

Methodological Answer:

  • In vitro Assays : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Schiff base derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) show enhanced activity .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., -OH vs. -OCH₃ on benzylidene rings) with MIC values to optimize activity .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:

  • X-ray Diffraction : Resolve O–H···N and N–H···O interactions (2.6–2.8 Å) using SHELX-refined structures. For example, intramolecular H-bonds stabilize planar conformations, while intermolecular bonds form 1D chains .
  • Thermal Analysis : Compare DSC/TGA data with hydrogen-bond density to predict melting/decomposition behavior .

Advanced: What experimental and computational approaches reconcile contradictions in spectral data?

Methodological Answer:

  • Case Study : If experimental IR shows a carbonyl stretch at 1680 cm⁻¹ but DFT predicts 1705 cm⁻¹, consider solvent effects (PCM correction) or anharmonicity in DFT calculations .
  • NBO Analysis : Use Natural Bond Orbital (NBO) results to explain unexpected NMR chemical shifts (e.g., deshielding due to hyperconjugation) .

Basic: What are common impurities in syntheses, and how are they controlled?

Methodological Answer:

  • Impurity Profiling : Monitor 4-methylaminophenazone (Impurity C) via LC-MS using reference standards (e.g., LGC MM0052.10) .
  • Reaction Optimization : Adjust stoichiometry (e.g., excess aldehyde in Schiff base synthesis) and reaction time to minimize byproducts .

Advanced: How are metal complexes of this compound synthesized and characterized?

Methodological Answer:

  • Coordination Chemistry : React the Schiff base derivative with metal salts (e.g., Cu²⁺, Zn²⁺) in ethanol. Characterize via:
    • Magnetic Susceptibility : Determine geometry (e.g., octahedral vs. square planar).
    • SC-XRD : Resolve bonding modes (e.g., O,N-bidentate vs. N-monodentate) .
  • DFT-Molecular Docking : Predict binding affinities for metalloenzyme targets (e.g., urease) .

Advanced: How can researchers design derivatives for improved photophysical properties?

Methodological Answer:

  • Substituent Engineering : Introduce electron-donating groups (e.g., -OCH₃) on the benzylidene ring to red-shift absorption maxima (TD-DFT-guided design) .
  • Solid-State Studies : Compare solution vs. crystal UV-Vis spectra to assess aggregation-induced emission (AIE) effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

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